Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of a compound with a pyrrolidine ring can be influenced by factors such as stereochemistry and the spatial orientation of substituents . The presence of the thiazole ring could also influence the compound’s structure.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . Thiazole compounds are also known to participate in various chemical reactions.Scientific Research Applications
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Drug Discovery
- Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
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Anti-Fibrosis Activity
- Pyrimidine derivatives, which can be synthesized from pyrrolidine derivatives, are known to exhibit anti-fibrotic activities .
- These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
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Synthesis of 3-Iodopyrroles
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Pyrrolizines
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Pyrrolidine-2-one and Pyrrolidine-2,5-diones
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Prolinol Derivatives
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Pyrrolizines
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Pyrrolidine-2-one and Pyrrolidine-2,5-diones
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Prolinol Derivatives
Future Directions
properties
IUPAC Name |
ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.BrH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHURWNVNPTRCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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